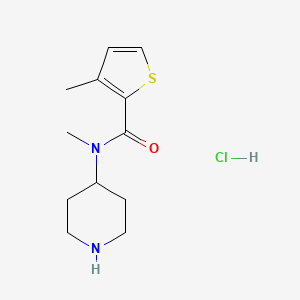

N,3-dimethyl-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride

Übersicht

Beschreibung

“N,3-dimethyl-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride” is a chemical compound with the molecular formula C12H19ClN2OS . It is used in laboratory chemicals and the manufacture of chemical compounds .

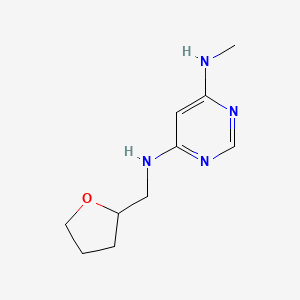

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N2OS.ClH/c13-10(8-3-6-14-7-8)12-9-1-4-11-5-2-9;/h3,6-7,9,11,14H,1-2,4-5H2,(H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.Physical And Chemical Properties Analysis

The average mass of “N,3-dimethyl-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride” is 274.810 Da, and its monoisotopic mass is 274.090668 Da . Other physical and chemical properties are not specified in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Allosteric Modulation of CB1 Receptors

- The chemical structure of compounds similar to N,3-dimethyl-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride has been found crucial in allosteric modulation of cannabinoid type 1 receptor (CB1). The study by Khurana et al. (2014) identified key structural requirements such as chain length and electron withdrawing groups that significantly impact binding affinity and cooperativity.

Potential Antipsychotic Agents

- A related study by Norman et al. (1996) explored heterocyclic analogues of carboxamides, similar in structure to N,3-dimethyl-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride, for their potential as antipsychotic agents. They evaluated these compounds for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors.

Kappa Opioid Receptor Antagonism

- Research into the kappa opioid receptor antagonism by Cai et al. (2008) involved analogues of compounds similar to N,3-dimethyl-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride. They identified new potent and selective kappa antagonist molecules.

Antimicrobial Evaluation and Docking Studies

- The synthesis, characterization, antimicrobial evaluation, and docking studies of similar thiophene-2-carboxamides were conducted by Talupur et al. (2021). This research offers insights into the potential antimicrobial properties of such compounds.

VEGFR Inhibitor Synthesis

- Scott et al. (2006) described the synthesis of a Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitor, showcasing the compound's utility in cancer research and therapy.

Interaction with CB1 Cannabinoid Receptor

- The molecular interaction of an antagonist structurally related to N,3-dimethyl-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride with the CB1 cannabinoid receptor was investigated by Shim et al. (2002). This research provides insights into how such compounds interact with cannabinoid receptors.

Fluorescent Sensors for Metal Ions

- Wang et al. (2014) developed hydrazide-based fluorescent probes related in structure to N,3-dimethyl-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride for detecting Cu2+ and Hg2+ in aqueous solutions, demonstrating the compound's potential in environmental monitoring.

Urotensin-II Receptor Antagonism

- Research on benzo[b]thiophene-2-carboxamide derivatives as potent urotensin-II receptor antagonists was conducted by Lim et al. (2016). These findings are significant in cardiovascular research and therapeutics.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Piperidine derivatives, such as “N,3-dimethyl-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and have a wide range of biological activities . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

Eigenschaften

IUPAC Name |

N,3-dimethyl-N-piperidin-4-ylthiophene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS.ClH/c1-9-5-8-16-11(9)12(15)14(2)10-3-6-13-7-4-10;/h5,8,10,13H,3-4,6-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNIPPYYRBJCKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)N(C)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

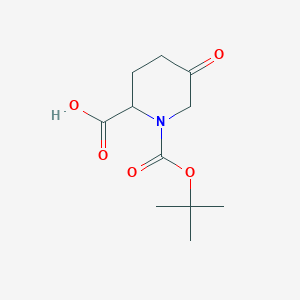

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-1,3-oxazole-4-carboxylate](/img/structure/B1468221.png)

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone](/img/structure/B1468225.png)

![2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethanamine](/img/structure/B1468232.png)

![2-(Benzylamino)-3-[4-(dimethylamino)phenyl]-1-propanol](/img/structure/B1468233.png)

![6-Azido-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1468235.png)

![1-[5-Bromo-3-(2,6-dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-1-ethanone](/img/structure/B1468236.png)

![tert-Butyl 4-(3-chlorophenyl)-4-[(E)-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate](/img/structure/B1468238.png)

![4,6-Dichloro-5-nitro-2-[4-(1-piperidinylmethyl)phenyl]pyrimidine](/img/structure/B1468240.png)